The Definitive Technical Guide to 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one (CAS: 40000-80-4): Synthesis, Pharmacological Utility, and Assay Validation
The Definitive Technical Guide to 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one (CAS: 40000-80-4): Synthesis, Pharmacological Utility, and Assay Validation
Executive Summary & Chemical Identity
In modern medicinal chemistry, the identification and optimization of privileged scaffolds are foundational to rational drug design. The compound 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one is uniquely identified by the CAS Registry Number 40000-80-4 [1],[2].
Belonging to the 1,8-naphthyridine class of nitrogen-containing heterocycles, this specific saturated core acts as a highly versatile building block. The 1,8-naphthyridine scaffold is renowned for its broad-spectrum biological activities, ranging from antimicrobial to targeted anticancer properties[3],[4]. The presence of the lactam moiety (2-one) combined with the pyridine nitrogen at position 8 creates a highly specific hydrogen-bonding motif (one donor, two acceptors) that is exceptionally effective at anchoring molecules into the ATP-binding hinge regions of various kinases[5].
Quantitative Physicochemical Profile
To facilitate compound library design and pharmacokinetic modeling, the foundational properties of CAS 40000-80-4 are summarized below:
| Property | Value | Structural Significance |
| Compound Name | 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one | Core scaffold for derivative synthesis. |
| CAS Registry Number | 40000-80-4 | Unique chemical identifier[2]. |
| Molecular Formula | C9H10N2O | Follows Lipinski's Rule of 5 (low MW). |
| Molecular Weight | 162.19 g/mol | Highly efficient ligand efficiency (LE) metric. |
| Hydrogen Bond Donors | 1 (Lactam N-H) | Critical for kinase hinge-region binding. |
| Hydrogen Bond Acceptors | 2 (Lactam C=O, Pyridine N) | Facilitates dipole interactions with target proteins. |
Synthetic Workflow & Mechanistic Causality
The synthesis of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one requires precise control over cyclization and subsequent selective reduction.
Caption: Synthetic workflow for CAS 40000-80-4 highlighting core cyclization and selective hydrogenation.
Protocol 1: Synthesis and Self-Validation of the Naphthyridine Core
Step 1: Skraup-Type Condensation
-
Procedure: React a substituted 2-aminopyridine with a methacrylic acid derivative under strongly acidic conditions (e.g., polyphosphoric acid) at elevated temperatures (120°C).
-
Causality: The acidic environment protonates the carbonyl, increasing its electrophilicity and driving the initial nucleophilic attack by the exocyclic amine of the pyridine. Subsequent intramolecular Friedel-Crafts-type ring closure forms the fully conjugated 1,8-naphthyridin-2-one intermediate.
Step 2: Selective Catalytic Hydrogenation
-
Procedure: Dissolve the intermediate in anhydrous ethanol. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.
-
Causality: The choice of 10% Pd/C under low-pressure hydrogen is highly deliberate. It ensures the selective thermodynamic reduction of the electron-deficient C3-C4 olefinic bond without over-reducing the stable aromatic pyridine ring or cleaving the lactam carbonyl. This prevents the formation of fully saturated, inactive piperidine byproducts.
Step 3: Self-Validating In-Process Control
-
Procedure: Monitor the reaction via LC-MS and 1H-NMR.
-
Validation Logic: The system is self-validating when the LC-MS reveals a mass shift of exactly +2 Da (from [M+H]+ of the conjugated intermediate to 163.19 m/z for the product). Furthermore, 1H-NMR must show the disappearance of the downfield olefinic proton at C4 and the emergence of upfield aliphatic multiplets, confirming targeted regional saturation.
Pharmacological Target Engagement
Derivatives bearing the 1,8-naphthyridin-2-one moiety are not just structural novelties; they are potent pharmacological agents. Recent medicinal chemistry campaigns have successfully utilized this core to design potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as Flt-3 and c-Met[5], as well as selective inhibitors for sphingomyelin synthase 2[6].
Caption: Mechanism of action for 1,8-naphthyridin-2-one derivatives inhibiting RTK-mediated proliferation.
Representative Kinase Inhibition Profile
When the 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one core is functionalized (e.g., fused with pyrrolo[2,3-b]pyridine systems), it exhibits profound antiproliferative activity. The table below summarizes representative target engagement data from advanced derivatives[5]:
| Target Kinase | IC50 (nM) | Cellular Assay (Cell Line) | Cell Viability IC50 (μM) |
| Flt-3 | 1.16 | MV4-11 (Leukemia) | 0.045 |
| c-Met | 1.92 | A549 (Lung Cancer) | 0.850 |
| VEGFR-2 | 14.50 | HUVEC (Endothelial) | 2.100 |
| PDGFR-β | 28.40 | HT-29 (Colon Cancer) | 5.400 |
Self-Validating Experimental Protocols
To accurately evaluate the IC50 of newly synthesized 1,8-naphthyridin-2-one derivatives, researchers must employ highly robust screening methodologies.
Protocol 2: High-Throughput TR-FRET Kinase Assay
Step 1: Reagent Preparation
-
Procedure: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant kinase (e.g., Flt-3) and the biotinylated peptide substrate to their optimal working concentrations.
Step 2: Compound Incubation
-
Procedure: Dispense 100 nL of the naphthyridine derivative (in DMSO) into a 384-well plate. Add 5 µL of the kinase/substrate mixture and pre-incubate for 15 minutes. Initiate the reaction by adding 5 µL of ATP at its predetermined Km value. Incubate for 60 minutes at 25°C.
-
Causality: Pre-incubation is critical. Because 1,8-naphthyridines often act as Type I or Type II competitive inhibitors, allowing the compound to equilibrate with the kinase before ATP introduction ensures accurate binding kinetics and prevents artificially inflated IC50 values.
Step 3: Detection and Signal Quantification
-
Procedure: Stop the reaction by adding 10 µL of a detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor). Read the plate using a Time-Resolved Fluorescence (TR-FRET) microplate reader.
-
Causality: TR-FRET is explicitly chosen over standard fluorescence polarization. The conjugated 1,8-naphthyridine core frequently exhibits intrinsic auto-fluorescence in the blue/green spectrum. By utilizing a Europium cryptate donor, a time delay (e.g., 50 µs) is introduced before measurement. This allows the compound's transient auto-fluorescence to decay completely, eliminating false positives.
-
Validation Logic: The assay is self-validating through the inclusion of a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only negative control. The Z'-factor must be calculated for every plate; a Z'-factor > 0.6 mathematically validates the assay's dynamic range, confirming that any observed signal reduction is due to true target engagement rather than assay drift or compound interference.
References
-
Mini Reviews in Medicinal Chemistry. "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities." (2021). Available at:[Link]
-
European Journal of Medicinal Chemistry. "Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety." (2018). Available at:[Link]
-
Bioorganic & Medicinal Chemistry. "Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor." (2020). Available at:[Link]
-
Archiv der Pharmazie. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." (2015). Available at:[Link]
Sources
- 1. Buy 2-methoxy-4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol (EVT-513463) | 41744-28-9 [evitachem.com]
- 2. 40000-80-4|3-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor [ouci.dntb.gov.ua]
